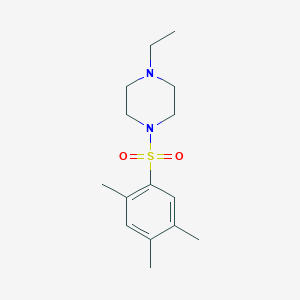
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHD or Chlorhexidine Digluconate, is an antiseptic and disinfectant agent that has been widely used in various fields including medicine, dentistry, and veterinary medicine. CHD has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.
Mecanismo De Acción
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and ultimately cell death. It also disrupts the DNA and RNA synthesis of microorganisms, further inhibiting their growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have a mild cytotoxic effect on human cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a widely used and well-studied antimicrobial agent that has been shown to have broad-spectrum activity. It is also relatively inexpensive and easy to obtain. However, this compound can be affected by environmental factors such as pH and temperature, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery systems for this compound, which could increase its effectiveness and expand its applications. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential long-term effects of its use.
Métodos De Síntesis
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with gluconic acid to form this compound digluconate.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its antimicrobial activity and has been used in various applications such as wound care, oral care, and surgical site preparation. It has also been used as a preservative in cosmetics and personal care products. In addition, this compound has been shown to have potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of tumor cells.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
Clave InChI |
MLYKAFKVGDLBAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)


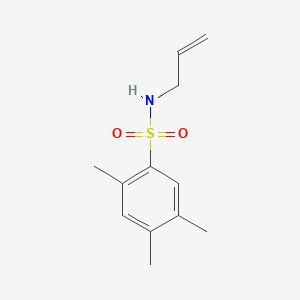
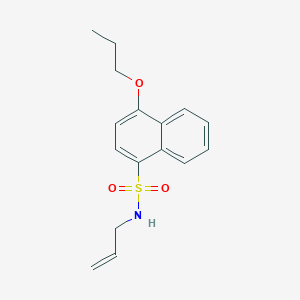
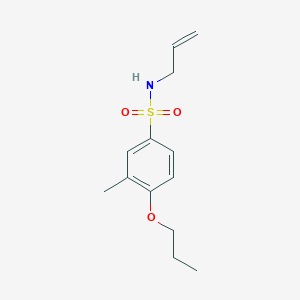
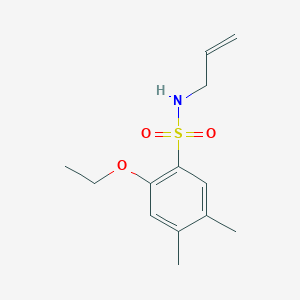
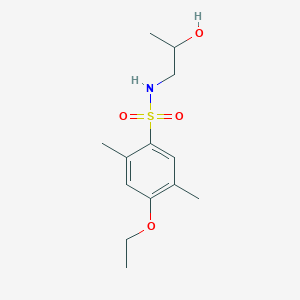
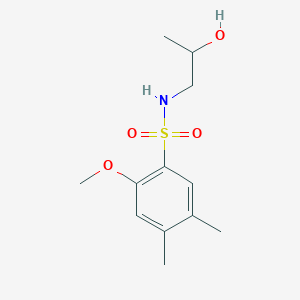
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
